N,N-Dimethyldodecylamine-d6
Description
Properties
Molecular Formula |
C₁₄H₂₅D₆N |
|---|---|
Molecular Weight |
219.44 |
Synonyms |
(Dimethylamino)dodecane-d6; 1-Dimethylaminododecane-d6; Adma 12-d6; Antioxidant DDA-d6; Armeen DM 12D-d6; Barlene 12S-d6; DDA-d6; DDA (corrosion inhibitor)-d6; DM 2098-d6; Dodecyldimethylamine-d6; Empigen AB-d6; Farmin DM 20-d6; Farmin DM 2098-d6; Ge |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Methodologies for N,n Dimethyldodecylamine D6
Precursor Selection and Derivatization Strategies for Deuterium (B1214612) Introduction
The synthesis of N,N-Dimethyldodecylamine-d6 necessitates careful selection of precursors to efficiently and specifically introduce deuterium at the desired positions. The primary strategies revolve around utilizing either a deuterated dodecyl chain or, more commonly for "-d6" labeling, a deuterated dimethylamine (B145610) moiety.
One common precursor is dodecylamine , which can be reacted with a deuterated methylating agent. Alternatively, dodecanal or dodecanoyl chloride can serve as precursors for reductive amination or amidation reactions, respectively, with deuterated dimethylamine. The choice of precursor often depends on the desired synthetic route, availability of deuterated reagents, and cost-effectiveness.
A key derivatization strategy involves the use of dimethylamine-d6 ([(CD₃)₂NH]). This commercially available or synthetically accessible reagent is a direct and efficient way to introduce the hexadeuterated dimethylamino group. Another approach is the use of deuterated methylating agents like methyl-d3 iodide (CD₃I) or methyl-d3 tosylate (CD₃OTs) to alkylate a suitable precursor, such as dodecylamine. However, this method can sometimes lead to a mixture of mono- and di-methylated products, as well as the formation of quaternary ammonium (B1175870) salts, requiring careful control of reaction conditions. researchgate.net
| Precursor | Derivatization Strategy | Deuterated Reagent | Resulting Labeled Position |
| Dodecylamine | Reductive amination with deuterated formaldehyde | Formaldehyde-d2 (CD₂O) | N-methyl-d2 groups |
| Dodecylamine | Alkylation | Methyl-d3 iodide (CD₃I) | N,N-dimethyl-d6 group |
| Dodecanal | Reductive amination | Dimethylamine-d6 | N,N-dimethyl-d6 group |
| Dodecanoyl chloride | Amidation followed by reduction | Dimethylamine-d6 | N,N-dimethyl-d6 group |
Deuteration Techniques and Reaction Kinetics for Targeted Labeling
Several techniques can be employed to achieve the targeted deuteration of the dimethylamino group in N,N-dimethyldodecylamine. The kinetics of these reactions are crucial for achieving high levels of isotopic enrichment while minimizing side reactions.
Catalytic Hydrogen-Deuterium Exchange Approaches (e.g., using D₂O with metal catalysts)
Catalytic hydrogen-deuterium (H-D) exchange represents a direct method for introducing deuterium into a molecule. mdpi.com This approach typically involves treating the non-deuterated N,N-dimethyldodecylamine with a deuterium source, most commonly deuterium oxide (D₂O), in the presence of a metal catalyst. mdpi.com Catalysts such as platinum, palladium, or ruthenium are often employed. mdpi.comacs.org
The mechanism generally involves the reversible activation of C-H bonds adjacent to the nitrogen atom on the catalyst surface, facilitating exchange with deuterium from the D₂O. nih.gov The efficiency of the exchange is influenced by factors such as the catalyst type, reaction temperature, and pressure. While this method can be effective, it may sometimes lead to deuteration at other positions in the molecule if the conditions are not carefully controlled. For tertiary amines, H-D exchange is generally more efficient at the α-carbon position compared to primary or secondary amines. nih.gov
Multi-Step Synthetic Routes Incorporating Deuterated Building Blocks
Often, the most reliable method for achieving high isotopic purity and regiospecificity is through a multi-step synthesis that incorporates a deuterated building block early in the reaction sequence. nih.govvapourtec.com For this compound, a common multi-step route involves the initial synthesis of the non-deuterated tertiary amine followed by a quaternization and subsequent demethylation-remethylation sequence, although this can be complex.
A more direct and efficient multi-step synthesis starts with a dodecyl-containing precursor and builds the deuterated dimethylamino group. For example, dodecyl bromide can be reacted with dimethylamine-d6 in a nucleophilic substitution reaction. However, this can be prone to elimination side reactions.
A more robust multi-step synthesis would involve the conversion of dodecanol (B89629) to dodecyl chloride or bromide, followed by reaction with dimethylamine-d6. Alternatively, dodecanoic acid can be converted to dodecanoyl chloride, which is then reacted with dimethylamine-d6 to form N,N-dimethyl-d6-dodecanamide. This amide is then reduced to the final product, this compound, using a reducing agent like lithium aluminum hydride. masterorganicchemistry.com This latter approach is often preferred as it avoids the potential for over-alkylation and provides a clean, high-yielding route to the desired product.
Advanced Purification and Isolation Techniques for Isotopic Purity
The purification of this compound is a critical step to ensure high isotopic and chemical purity. Standard purification techniques for amines, such as distillation and crystallization (of a salt form), can be employed. However, for achieving the high purity required for applications like internal standards, chromatographic methods are often necessary.
Column chromatography on silica (B1680970) gel or alumina (B75360) is a common method for purifying organic compounds. For a relatively non-polar compound like this compound, a solvent system of hexane (B92381) and ethyl acetate, with a small amount of triethylamine (B128534) to prevent tailing, can be effective.
Preparative high-performance liquid chromatography (HPLC) offers a higher degree of separation and is often used for the final purification of isotopically labeled compounds. nih.gov Both normal-phase and reverse-phase HPLC can be utilized depending on the specific impurities present.
The choice of purification method will depend on the scale of the synthesis and the required purity level. For trace analysis applications, achieving a chemical purity of >98% and an isotopic purity of >99% is often the goal.
Assessment of Isotopic Enrichment and Regiospecificity
Determining the isotopic enrichment and confirming the specific location of the deuterium atoms (regiospecificity) are essential for validating the synthesis of this compound. The two primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . rsc.orgresearchgate.net
NMR Spectroscopy:
¹H NMR (Proton NMR) is used to determine the absence of protons at the labeled positions. In the case of this compound, the signal corresponding to the N-methyl protons should be significantly diminished or absent. The degree of deuteration can be quantified by comparing the integration of the residual N-methyl signal to the integration of a non-deuterated signal in the molecule, such as the protons on the dodecyl chain. nih.gov
²H NMR (Deuterium NMR) directly detects the deuterium nuclei. For this compound, a single resonance corresponding to the six equivalent deuterium atoms on the methyl groups would be expected, confirming the regiospecificity of the labeling. nih.govresearchgate.net
¹³C NMR can also be used to confirm deuteration. The carbon atom attached to deuterium will show a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling, and the resonance will be shifted slightly upfield compared to the corresponding C-H carbon.
Mass Spectrometry:
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and provide a very accurate mass measurement. nih.gov
The isotopic distribution of the molecular ion cluster can be analyzed to determine the isotopic enrichment. rsc.orgnih.gov By comparing the observed isotopic pattern with the theoretically calculated pattern for a given level of deuterium incorporation, the percentage of d6, d5, d4, etc., species can be determined.
| Analytical Technique | Information Provided |
| ¹H NMR | Absence of protons at labeled sites, quantification of isotopic enrichment. |
| ²H NMR | Direct detection of deuterium, confirmation of regiospecificity. |
| ¹³C NMR | Confirmation of C-D bonds through coupling patterns and chemical shifts. |
| Mass Spectrometry (MS) | Confirmation of mass shift due to deuteration, determination of isotopic enrichment from isotopic distribution. |
| High-Resolution MS (HRMS) | Accurate mass measurement to confirm elemental composition. |
Advanced Analytical Characterization and Quantification Methodologies for N,n Dimethyldodecylamine D6
Spectroscopic Techniques for Structural Elucidation of Deuterated Analogs
Spectroscopic techniques are indispensable for confirming the structural integrity and isotopic labeling of N,N-Dimethyldodecylamine-d6. These methods provide detailed information about the molecular structure, the location of deuterium (B1214612) atoms, and the isotopic purity of the compound.
Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy for Isotopic Location and Purity
Deuterium Nuclear Magnetic Resonance (2H or D-NMR) spectroscopy is a powerful tool for the direct observation of deuterium nuclei within a molecule. wikipedia.org Unlike proton (1H) NMR, 2H NMR specifically detects the signals from deuterium atoms, making it an ideal method for confirming the success of deuteration and determining the precise location of the isotopic labels. illinois.edusigmaaldrich.com The chemical shifts in 2H NMR are virtually identical to those in 1H NMR, allowing for straightforward spectral interpretation based on the known spectrum of the non-deuterated analog. sigmaaldrich.com
For this compound, where the six hydrogen atoms on the two methyl groups are replaced by deuterium, a 2H NMR spectrum would exhibit a single prominent signal corresponding to these -CD3 groups. The absence of this signal in the 1H NMR spectrum, coupled with its presence in the 2H NMR spectrum, provides definitive evidence of successful labeling at the intended positions. wikipedia.org Furthermore, the integration of the 2H NMR signal, relative to a known standard, can be used to quantify the level of deuterium incorporation and assess the isotopic purity of the compound. rug.nl
| Functional Group | Expected Chemical Shift (ppm) | Description |
|---|---|---|
| -N(CD3)2 | ~2.2 | A single resonance corresponding to the six deuterium atoms of the two methyl groups attached to the nitrogen atom. |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile and Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds, providing highly accurate mass measurements that allow for the confirmation of elemental composition and the determination of isotopic enrichment. rsc.orgresearchgate.net For this compound, HRMS can precisely measure the mass of the molecular ion, which will be approximately 6.038 Da higher than its non-deuterated counterpart due to the replacement of six protons with six deuterons.
HRMS can also resolve the isotopic distribution of the compound, distinguishing between molecules containing different numbers of deuterium atoms (isotopologues). researchgate.netnih.gov This allows for a detailed assessment of isotopic purity. researchgate.net The high mass accuracy of HRMS is crucial for differentiating the deuterated compound from potential isobaric interferences. researchgate.net Fragmentation analysis by tandem HRMS (MS/MS) can further confirm the location of the deuterium labels, as fragments containing the dimethylamine (B145610) moiety will exhibit the corresponding mass shift. nih.gov
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| N,N-Dimethyldodecylamine | C14H31N | 213.2456 |
| This compound | C14H25D6N | 219.2832 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Deuterium Effects
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the corresponding bonds. acs.org Specifically, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond due to the heavier mass of deuterium. msu.edu This isotopic effect can be readily observed in the IR and Raman spectra of this compound.
The C-H stretching vibrations of the methyl groups in N,N-Dimethyldodecylamine typically appear in the 2850-3000 cm⁻¹ region of the IR spectrum. In this compound, these peaks will be absent and replaced by new C-D stretching vibrations at approximately 2000-2250 cm⁻¹. researchgate.netpitt.edu The appearance of these characteristic C-D stretching bands, along with the disappearance of the corresponding C-H bands, serves as a clear confirmation of deuteration at the methyl groups.
| Vibrational Mode | Compound | Approximate Frequency (cm-1) |
|---|---|---|
| C-H Stretch (methyl) | N,N-Dimethyldodecylamine | 2960-2980 |
| C-D Stretch (methyl-d6) | This compound | ~2200 |
Chromatographic Separation Techniques Coupled with Mass Spectrometry
Chromatographic techniques coupled with mass spectrometry are the methods of choice for the separation, identification, and quantification of this compound in complex matrices. These hyphenated techniques offer high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Fragmentation Pathway Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. N,N-Dimethyldodecylamine is amenable to GC-MS analysis. researchgate.net In mass spectrometry, particularly with electron ionization (EI), molecules undergo fragmentation, creating a unique fingerprint that aids in their identification.
The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.eduwikipedia.orgmiamioh.edu For N,N-Dimethyldodecylamine, this results in the formation of a stable iminium ion. In the case of this compound, the alpha-cleavage would lead to a characteristic fragment ion with a mass-to-charge ratio (m/z) of 64, corresponding to [CH2=N(CD3)2]+. The non-deuterated compound would show a corresponding fragment at m/z 58. chromforum.org The observation of this mass shift in the fragment ion provides strong evidence for the location of the deuterium labels. The molecular ion peak for long-chain amines can be weak or absent in EI-MS. whitman.educhromforum.org
| Fragmentation Pathway | Fragment Ion | Expected m/z |
|---|---|---|
| Alpha-cleavage | [CH2=N(CD3)2]+ | 64 |
| Molecular Ion | [C14H25D6N]+• | 219 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile or Thermally Labile Compounds and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of a wide range of compounds in complex mixtures, and it is particularly well-suited for the analysis of N,N-Dimethyldodecylamine. nih.gov In quantitative bioanalysis, stable isotope-labeled internal standards, such as this compound, are considered the gold standard. google.comlcms.cz
The principle of isotope dilution mass spectrometry involves adding a known amount of the deuterated internal standard to a sample. google.com The analyte (N,N-Dimethyldodecylamine) and the internal standard (this compound) co-elute chromatographically but are distinguished by the mass spectrometer based on their different masses. chromforum.org Any variations in sample preparation or instrument response will affect both the analyte and the internal standard equally, allowing for highly accurate and precise quantification. lcms.cz The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS further enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
| Parameter | N,N-Dimethyldodecylamine (Analyte) | This compound (Internal Standard) |
|---|---|---|
| Precursor Ion (m/z) | 214.2 | 220.3 |
| Product Ion (m/z) | 58.1 | 64.1 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Enhanced Selectivity
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules and for achieving high selectivity in complex mixtures. In MS/MS, precursor ions selected from a first stage of mass analysis are subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second stage of mass spectrometry. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. nih.gov
For this compound, the six deuterium atoms are located on the two methyl groups attached to the nitrogen atom. The primary site of ionization in electrospray ionization (ESI) positive mode would be the nitrogen atom, forming the molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 220.4.
The fragmentation of aliphatic tertiary amines is well-characterized and typically involves α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. nih.gov For the [M+H]⁺ ion of this compound, the most likely fragmentation pathways would involve the loss of neutral molecules from the dodecyl chain or the deuterated methyl groups.
A key fragmentation pathway involves the loss of one of the deuterated methyl groups as a neutral radical, though the cleavage of the C-C bonds on the long alkyl chain is generally more favorable. A prominent fragmentation mechanism for similar long-chain amines is the formation of a stable iminium ion. For instance, the cleavage of the bond between the first and second carbon of the dodecyl chain would result in a characteristic fragment. The presence of deuterium atoms on the methyl groups provides a distinct mass shift compared to its non-deuterated analog, N,N-Dimethyldodecylamine. scispace.com The fragmentation of the non-deuterated analog, N,N-Dimethyldodecylamine, often shows a base peak at m/z 58, corresponding to the [CH2=N(CH3)2]⁺ iminium ion. For this compound, this equivalent fragment, [CH2=N(CD3)2]⁺, would be expected at m/z 64.
The study of fragmentation patterns is crucial for developing selective and sensitive quantitative methods, such as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. nih.gov
Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |
| 220.4 | [C13H29ND3]⁺ | 202.4 | 18.0 (CD3H) | α-cleavage with rearrangement |
| 220.4 | [C4H8ND6]⁺ | 94.2 | 126.2 (C9H18) | Cleavage of the dodecyl chain |
| 220.4 | [C3H6ND6]⁺ | 80.1 | 140.3 (C10H20) | Cleavage of the dodecyl chain |
| 220.4 | [C2H4N(CD3)2]⁺ | 64.1 | 156.3 (C11H22) | Formation of the deuterated iminium ion |
Application as an Internal Standard in Quantitative Analytical Assays
In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to all samples, calibration standards, and blanks. The use of an internal standard is a critical strategy to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. nih.gov Isotopically labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays. epa.gov This is because they have nearly identical chemical and physical properties to their non-labeled counterparts (the analyte). They co-elute during chromatographic separation and exhibit similar ionization efficiency and fragmentation behavior, but are distinguishable by their mass difference. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) Principles and Method Development
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying a compound in a sample. osti.gov The method relies on the addition of a known amount of an isotopically enriched form of the analyte (the "spike," in this case, this compound) to the sample. epa.gov After the spike has thoroughly mixed and equilibrated with the sample, the mixture is analyzed by mass spectrometry. osti.gov
The principle of IDMS is based on measuring the change in the isotopic ratio of the analyte after the addition of the spike. epa.gov Because the amount of the added spike is known, and the isotopic ratios of the native analyte and the spike are known, the unknown amount of the native analyte in the original sample can be calculated with high accuracy and precision. nist.govnih.gov
Method development in IDMS for the quantification of N,N-Dimethyldodecylamine would involve the following steps:
Characterization of the Internal Standard: The purity and isotopic enrichment of the this compound standard must be accurately determined.
Spike Calibration: A solution of the this compound internal standard is prepared and its concentration is precisely calibrated.
Sample Preparation: A known mass of the sample is taken, and a known mass of the calibrated internal standard solution is added.
Equilibration: The sample is processed (e.g., extraction, digestion) to ensure that the internal standard and the native analyte are in the same chemical form and completely mixed. epa.gov
Mass Spectrometric Analysis: The altered isotope ratio of the analyte/internal standard pair is measured using a mass spectrometer, typically coupled with a chromatographic separation technique like LC-MS/MS. springernature.com
Calculation: The concentration of the analyte in the original sample is calculated using the measured isotope ratio and the known masses and concentrations.
IDMS is a powerful technique because once the spike and analyte are equilibrated, any subsequent sample loss will not affect the measured isotope ratio, and therefore will not impact the accuracy of the final result. nih.gov
Matrix Effects and Compensation Strategies in Complex Environmental and Biological Samples
When analyzing samples from complex matrices such as river water, wastewater, blood plasma, or urine, other co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.govnih.govmdpi.com This phenomenon, known as the matrix effect, can either suppress or enhance the analyte signal, leading to inaccurate quantification. nih.govresearchgate.net
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. epa.govnih.gov Since the deuterated internal standard is chemically identical to the analyte (N,N-Dimethyldodecylamine), it experiences the exact same matrix effects. nih.gov Any signal suppression or enhancement that affects the analyte will affect the internal standard to the same degree. By measuring the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively cancelled out, allowing for accurate and precise quantification even in very "dirty" or complex samples. nih.gov
Table 2: Matrix Effect Compensation Using this compound
| Analytical Challenge | Uncorrected Analysis | Analysis with this compound (ISTD) |
| Ion Suppression | Analyte signal is artificially low, leading to underestimation of concentration. | Both analyte and ISTD signals are suppressed equally. The ratio remains constant, providing an accurate result. |
| Ion Enhancement | Analyte signal is artificially high, leading to overestimation of concentration. | Both analyte and ISTD signals are enhanced equally. The ratio remains constant, providing an accurate result. |
| Variable Sample Loss | Inconsistent recovery during sample preparation leads to high variability and inaccurate results. | Analyte and ISTD are lost proportionally. The ratio remains constant, correcting for the loss. |
Other Specialized Analytical Techniques
Beyond mass spectrometry, other specialized analytical techniques can provide unique information about molecules like this compound, particularly regarding their behavior in solution or in the gas phase.
Small Angle Neutron Scattering (SANS)
Small Angle Neutron Scattering (SANS) is a technique used to study the structure of materials on a nanometer to micrometer scale. It is particularly useful for studying soft matter, such as polymers, surfactants, and biological macromolecules in solution. ornl.gov The technique relies on the scattering of a beam of neutrons by the sample. The scattering pattern provides information about the size, shape, and arrangement of the components. mdpi.com
A key feature of SANS is the ability to use isotopic substitution to create contrast. Neutrons scatter differently from hydrogen (¹H) and its isotope deuterium (²H). mdpi.com By selectively deuterating a component in a complex mixture, that component can be "highlighted" or "masked" in the scattering experiment. While no specific SANS studies on this compound were found, its deuterated nature makes it an ideal candidate for such experiments. For example, if N,N-Dimethyldodecylamine were used as a surfactant to form micelles, using a mixture of the deuterated and non-deuterated forms in a solvent with a specific scattering length density could allow for detailed characterization of the micelle structure, such as the aggregation number and the location of the amine headgroups. nih.govnih.gov
Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry (IMS) is a rapid separation technique that separates ions in the gas phase based on their size, shape, and charge. nih.govlut.fi When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that have the same mass but different shapes. nsf.govnih.gov
For this compound, IMS could provide a measurement of its collision cross-section (CCS), which is a physical property related to the ion's rotationally averaged shape in the gas phase. nsf.gov This CCS value can serve as an additional parameter for confident identification of the compound, alongside its retention time and mass spectrum. nih.gov IMS can also be used to separate the analyte ion from background interferences that may have the same m/z, thereby increasing the signal-to-noise ratio and improving the quality of the analysis. nih.govpublications.gc.ca
Environmental Distribution, Fate, and Mechanistic Degradation Pathways of N,n Dimethyldodecylamine D6
Environmental Partitioning and Mobility in Diverse Media (e.g., Water, Soil, Sediment)
The environmental distribution of N,N-Dimethyldodecylamine-d6 is largely governed by the physicochemical properties of its non-deuterated analogue, N,N-Dimethyldodecylamine. This tertiary amine is characterized by a high octanol-water partition coefficient (log Kow) estimated at 5.47, indicating a strong tendency to partition from water into organic phases. oecd.org Consequently, in aquatic environments, the compound is expected to have low mobility and predominantly associate with organic matter in sediment and suspended particles.
In terrestrial environments, N,N-Dimethyldodecylamine is expected to be immobile in soil. guidechem.com This is based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 21,700, which suggests strong adsorption to soil organic matter. guidechem.com The compound's production and use as a corrosion inhibitor, emulsifier, and chemical intermediate may lead to its release into the environment through various waste streams. guidechem.com Once released, its strong basicity (pKa of 9.97) ensures that it will be completely protonated in the environmentally relevant pH range, existing as a cation. oecd.org This cationic form further enhances its adsorption to negatively charged soil and sediment particles. Volatilization from water surfaces is not expected to be a significant fate process due to its protonated state in aqueous solutions. oecd.org
A multimedia model predicting the environmental distribution of N,N-Dimethyldodecylamine suggested that if released into the atmosphere, a significant portion would partition to the air (75.2%), with a smaller fraction distributing to soil (16.3%). env.go.jp However, its low vapor pressure suggests that atmospheric transport is likely limited. env.go.jp
Interactive Data Table: Predicted Environmental Partitioning of N,N-Dimethyldodecylamine
| Environmental Compartment | Predicted Distribution (%) | Key Physicochemical Property |
| Soil | High | High Koc (21,700) |
| Sediment | High | High log Kow (5.47) |
| Water | Low | Low water solubility, high log Kow |
| Air | Moderate (if released to air) | Predicted by multimedia models |
Biotic Transformation and Biodegradation Mechanisms
N,N-Dimethyldodecylamine is considered to be readily biodegradable. oecd.orgenv.go.jp Studies have shown high levels of biodegradation in activated sludge simulation tests, with a mean primary degradation of 99.6%. oecd.org In a closed bottle test, approximately 70-80% biodegradation was observed after 28 days, meeting the 10-day window criterion for ready biodegradability. oecd.org
The microbial degradation of tertiary amines like N,N-Dimethyldodecylamine typically proceeds through oxidative pathways initiated by enzymes. nih.govbiorxiv.org Key enzymes involved in the degradation of amines include amine oxidases and amine dehydrogenases. researchgate.netresearchgate.net These enzymes catalyze the initial steps of degradation, often involving the oxidative dealkylation of the amine.
The degradation of N,N-Dimethyldodecylamine likely begins with the enzymatic oxidation of one of the methyl groups or the dodecyl chain. This can lead to the formation of N-methyl-N-dodecylamine and formaldehyde, or dodecylamine and two molecules of formaldehyde, respectively. These intermediates are then further degraded by other microbial enzymes. The long alkyl chain can be broken down through beta-oxidation. Ultimately, the compound is mineralized to carbon dioxide, water, and inorganic nitrogen. biorxiv.org
The presence of deuterium (B1214612) in the methyl groups of this compound could potentially slow down the initial enzymatic attack if it targets these positions, due to the kinetic isotope effect. However, given the presence of the long, non-deuterated alkyl chain, it is likely that microbial degradation will still proceed efficiently by targeting the dodecyl group.
Interactive Data Table: Biodegradation of N,N-Dimethyldodecylamine
| Test Type | Inoculum | Duration | Biodegradation (%) | Readily Biodegradable? |
| Activated Sludge Simulation | Industrial Activated Sludge | - | 99.6 (primary) | Yes |
| Closed Bottle Test (OECD 301D) | Domestic Activated Sludge | 28 days | ~70 | Yes |
| Closed Bottle Test (OECD 301D) | River Water | 28 days | ~80 | Yes |
Isotopic Tracking and Metabolite Identification in Biodegradation Studies
Isotopic tracking is a powerful analytical method used to trace the metabolic fate of compounds in complex environmental or biological systems. By replacing specific atoms in a molecule with their heavier, stable isotopes, researchers can follow the compound and its transformation products through various processes. For this compound, the six hydrogen atoms on the two N-methyl groups are replaced with deuterium (²H or D), a stable isotope of hydrogen. This labeling provides a distinct mass signature that allows for unambiguous identification and quantification using mass spectrometry (MS), even at very low concentrations.
In biodegradation studies, this compound is introduced into an environmental matrix, such as soil, sediment, or a microbial culture. As microorganisms metabolize the compound, the deuterium label is carried over to its various metabolites. The primary biodegradation pathway for tertiary amines like N,N-Dimethyldodecylamine is sequential N-dealkylation, where the methyl groups are removed one by one.
Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can separate the complex mixture of compounds in a sample and identify those containing the deuterium label based on their characteristic mass-to-charge (m/z) ratio. The parent compound, this compound, will have a mass that is 6 Daltons higher than its non-deuterated counterpart. Its metabolites will also exhibit predictable mass shifts, making them distinguishable from naturally occurring background compounds. For instance, the first demethylation product would be N-methyldodecylamine-d3, retaining one deuterated methyl group. This allows for the confident identification of the metabolic pathway and the structure of intermediate products. nih.govdoi.org
Table 1: Hypothetical Metabolites of this compound Identified via Isotopic Tracking
| Compound Name | Structure | Deuterium Label | Expected Observation in Biodegradation Assay |
|---|---|---|---|
| This compound | C₁₂H₂₅N(CD₃)₂ | d6 | Parent compound, concentration decreases over time. |
| N-Methyldodecylamine-d3 | C₁₂H₂₅NH(CD₃) | d3 | Primary metabolite, appears and then may decrease as it is further degraded. |
| Dodecylamine | C₁₂H₂₅NH₂ | d0 | Secondary metabolite, appears after the formation of the primary metabolite. |
Kinetic Isotope Effects (KIE) for Probing Rate-Limiting Steps in Biotransformation
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect is particularly pronounced for hydrogen when it is replaced by deuterium because deuterium is twice as heavy. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, meaning more energy is required to break it.
In the biotransformation of this compound, the KIE can be used to determine if the cleavage of a C-H bond on one of the methyl groups is the rate-limiting step of the degradation process. nih.govacs.org If the enzymatic N-demethylation reaction proceeds through a mechanism where the C-H bond is broken in the slowest step, the deuterated compound (this compound) will react more slowly than its non-deuterated analog (N,N-Dimethyldodecylamine). nih.govnih.gov
By running parallel biodegradation experiments with both the deuterated and non-deuterated compounds under identical conditions, researchers can measure their respective degradation rates. The KIE is calculated as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD).
KIE = kH / kD
A KIE value significantly greater than 1 indicates that C-H bond cleavage is part of the rate-determining step. nih.gov This information is crucial for understanding the enzymatic mechanisms responsible for the compound's degradation. If the KIE is close to 1, it suggests that C-H bond breaking is not the bottleneck of the reaction, and another step, such as substrate binding to the enzyme or product release, is the slowest. nih.gov
Table 2: Representative Data Illustrating a Kinetic Isotope Effect in Biotransformation
| Compound | Initial Concentration (µM) | Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) | KIE (kH / kD) |
|---|---|---|---|---|
| N,N-Dimethyldodecylamine (light) | 100 | 0.231 | 3.0 | 4.62 |
Sorption and Desorption Dynamics in Natural and Engineered Systems
As a long-chain tertiary amine, N,N-Dimethyldodecylamine's sorption is heavily influenced by environmental pH. At typical environmental pH values (below its pKa), the amine group will be protonated, giving the molecule a positive charge. This cationic form will readily sorb to negatively charged components of soil and sediment, such as clay minerals and soil organic matter (SOM), through electrostatic interactions. researchgate.netmdpi.com
The extent of sorption is quantified using the soil-water distribution coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. ecetoc.orgservice.gov.uk To compare sorption across different soils, the Kd is often normalized to the fraction of organic carbon (fOC) in the soil, yielding the organic carbon-water partition coefficient (KOC). ecetoc.org
KOC = (Kd / fOC) x 100
Batch equilibrium experiments are typically used to determine these coefficients. Soils with higher clay and organic carbon content are expected to exhibit stronger sorption of this compound, leading to lower mobility in the environment. nih.gov Desorption studies, which measure the release of the sorbed compound back into the water, are also important for assessing the potential for long-term contamination and bioavailability.
Table 3: Hypothetical Sorption Coefficients for this compound in Various Soil Types
| Soil Type | Organic Carbon (%) | Clay Content (%) | Distribution Coefficient (Kd, L/kg) | Organic Carbon Partition Coefficient (KOC, L/kg) |
|---|---|---|---|---|
| Sandy Loam | 1.2 | 15 | 15 | 1250 |
| Silt Loam | 2.5 | 20 | 50 | 2000 |
| Clay | 3.0 | 55 | 180 | 6000 |
Biological and Biochemical Applications of N,n Dimethyldodecylamine D6 Excluding Clinical Trials and Safety
Utilization in Mechanistic Studies of Cellular Uptake and Membrane Interactions
The unique properties of N,N-Dimethyldodecylamine-d6, particularly the presence of a deuterium-labeled N,N-dimethyl group, make it an invaluable tracer for investigating its interactions with cellular membranes and transport mechanisms.
Investigation of Membrane Permeability and Interaction with Lipid Bilayers
While direct studies on this compound are limited, research on its non-deuterated counterpart, N,N-Dimethyldodecylamine, and its N-oxide derivative (DDAO), provides a strong basis for its application in membrane interaction studies. DDAO is known to intercalate into phospholipid bilayers due to its amphiphilic nature. This interaction can lead to changes in membrane structure, including the formation of pores and, at higher concentrations, the complete solubilization of the membrane into mixed micelles.
The use of this compound in such studies would allow for precise quantification of its partitioning between the aqueous phase and the lipid bilayer using mass spectrometry-based techniques. The deuterium (B1214612) label provides a distinct mass signature, enabling researchers to differentiate the exogenous amine from endogenous lipid components and to accurately measure its concentration within the membrane. This is crucial for determining partition coefficients and understanding the kinetics of its association with and dissociation from the lipid bilayer.
Table 1: Research Findings on the Interaction of N,N-Dimethyldodecylamine Analogues with Lipid Bilayers
| Compound | Key Findings | Investigated Properties |
| N,N-Dimethyldodecylamine N-oxide (DDAO) | Intercalates into phospholipid bilayers, leading to changes in membrane structure and potential pore formation. At higher concentrations, it can solubilize the membrane. | Membrane permeability, structural changes in lipid bilayers, solubilization of membranes. |
| N,N-Dimethyldodecylamine | As a tertiary amine, it is expected to interact with the polar head groups of phospholipids. Its protonation state, dependent on pH, will influence its interaction with the membrane. | Membrane interaction, potential for membrane disruption. |
Carrier-Mediated Transport Studies in In Vitro and Cellular Systems
Should N,N-Dimethyldodecylamine be found to utilize a carrier-mediated transport system for cellular uptake, its deuterated form, this compound, would be an essential tool for elucidating the transport mechanism. Isotopic labeling is a cornerstone of transport studies as it allows for the unambiguous detection and quantification of the transported substrate.
In such investigations, cells or in vitro systems expressing a putative transporter would be incubated with this compound. The uptake of the deuterated compound could then be monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). This would enable the determination of key transport parameters such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax).
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to gain structural insights into the interaction between this compound and its carrier protein. The deuterium label can serve as a specific probe to monitor conformational changes in the transporter upon substrate binding.
Elucidation of Enzymatic Transformation Pathways
The metabolic fate of N,N-Dimethyldodecylamine can be meticulously traced using its deuterated analogue, this compound. The deuterium atoms act as a stable isotopic label that allows for the differentiation of the compound and its metabolites from endogenous molecules.
In Vitro Biotransformation Studies with Isolated Enzyme Systems
Tertiary amines are known to be metabolized by various enzyme systems, primarily cytochrome P-450 and flavin-containing monooxygenases (FMOs), also referred to as amine oxidases. nih.gov These enzymes catalyze key biotransformation reactions such as N-oxidation and N-dealkylation. nih.gov For N,N-Dimethyldodecylamine, the metabolic pathway can involve the fission of the C-N bond, leading to the formation of dodecanal and dimethylamine (B145610).
In vitro studies using isolated enzyme systems, such as liver microsomes which are rich in cytochrome P-450 and FMOs, are instrumental in characterizing these metabolic pathways. By incubating this compound with these enzyme preparations, researchers can identify the resulting deuterated metabolites. The known mass shift introduced by the deuterium label facilitates the detection of these metabolites by mass spectrometry.
Table 2: Potential Enzymatic Transformations of N,N-Dimethyldodecylamine
| Enzyme System | Transformation | Potential Products |
| Cytochrome P-450 | N-dealkylation | N-Methyldodecylamine, Formaldehyde |
| Flavin-containing monooxygenases (FMOs) | N-oxidation | N,N-Dimethyldodecylamine N-oxide |
| Other oxidative enzymes | C-N bond fission | Dodecanal, Dimethylamine |
Identification of Deuterated Metabolites and Intermediates for Pathway Mapping
The use of this compound is crucial for the unambiguous identification of metabolites and for mapping the entire biotransformation pathway. When analyzing complex biological matrices, the presence of the deuterium label allows for the selective detection of compounds originating from the administered deuterated substrate.
Following incubation with enzyme systems or in cellular models, the resulting mixture can be analyzed by LC-MS/MS. By searching for the characteristic mass of the deuterated metabolites, researchers can confidently identify the products of enzymatic transformation. This approach is particularly powerful for identifying transient or low-abundance intermediates that might otherwise be missed. The fragmentation patterns of the deuterated metabolites in tandem mass spectrometry (MS/MS) provide further structural confirmation.
Application in Lipidomics and Metabolomics Research
In the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in a biological system, deuterated compounds like this compound are indispensable tools, primarily serving as internal standards.
The complexity of the lipidome and metabolome necessitates the use of internal standards for accurate and reproducible quantification. An ideal internal standard should have chemical and physical properties very similar to the analyte of interest but be distinguishable by the analytical instrumentation. This compound fits this requirement perfectly when studying its non-deuterated counterpart.
When added to a biological sample at a known concentration prior to sample preparation and analysis, this compound co-elutes with the endogenous N,N-Dimethyldodecylamine during chromatographic separation. However, due to its higher mass, it is readily distinguished by the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the deuterated internal standard, precise quantification can be achieved, correcting for any sample loss during extraction and for variations in instrument response. This methodology is critical for obtaining reliable quantitative data in lipidomics and metabolomics studies, which can be applied to biomarker discovery and understanding disease pathogenesis.
As a Standard for Quantifying Endogenous Amines or Related Metabolites
Stable isotope-labeled compounds are considered the gold standard for quantitative analysis using mass spectrometry (MS). This compound, with its six deuterium atoms, serves as an excellent internal standard for the accurate quantification of its non-labeled counterpart, N,N-Dimethyldodecylamine, and other related long-chain amines in various matrices.
The principle of this application lies in isotope dilution mass spectrometry. A known amount of this compound is added to a sample containing the analyte of interest (the non-deuterated N,N-Dimethyldodecylamine). The deuterated standard is chemically identical to the analyte, so it behaves similarly during sample preparation, extraction, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as any sample loss or matrix effects during the analytical process will affect both the analyte and the standard equally.
Table 1: Properties of this compound Relevant to its Use as an Internal Standard
| Property | Value/Description |
| Molecular Formula | C₁₄D₆H₂₅N |
| Molecular Weight | 219.44 |
| Isotopic Purity | Typically >98 atom % D |
| Chemical Properties | Chemically identical to the non-labeled analyte, ensuring co-elution in chromatography and similar ionization efficiency in mass spectrometry. |
| Mass Difference | +6 Da compared to the non-labeled compound, providing a clear distinction in the mass spectrum. |
Tracing Metabolic Fluxes in Non-Human Biological Systems Using Deuterium
Currently, there is no available scientific literature that demonstrates the use of this compound for tracing metabolic fluxes in non-human biological systems. The application of deuterium-labeled compounds in metabolic flux analysis typically involves substrates that are part of central metabolic pathways, such as glucose or amino acids, to track their conversion into various metabolites. As N,N-Dimethyldodecylamine is not a natural metabolite, its use in tracing endogenous metabolic pathways is not established.
Protein-Ligand Interaction Studies and Structural Probing
While direct protein-ligand interaction studies using this compound are not extensively documented, the closely related compound, N,N-Dimethyldodecylamine N-oxide (DDAO), is widely used as a surfactant to solubilize membrane proteins for structural and functional studies. The principles of these studies are applicable to understanding how the deuterated amine might be used. Furthermore, deuterium labeling is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy for probing the structure and dynamics of protein-surfactant complexes.
A study on the phase equilibria and molecular packing in the N,N-dimethyldodecylamine oxide (DDAO)/gramicidin D/water system utilized ²H NMR spectroscopy researchgate.net. In such experiments, deuterated water (²H₂O) and deuterated DDAO could be used to probe the orientation and dynamics of the surfactant molecules and the embedded peptide. The deuterium nucleus has a nuclear spin that can be observed by NMR, and the resulting spectra are sensitive to the molecular environment and motion. This allows researchers to gain insights into the structure of the protein-surfactant micelles and the location and conformation of the protein within this environment.
For example, by using selectively deuterated this compound, where the deuterium labels are on the headgroup, one could specifically probe the dynamics of the polar headgroup of the surfactant when it interacts with a protein. This can reveal information about the specific amino acid residues involved in the interaction and the conformational changes that occur in both the protein and the ligand upon binding.
Another study investigated the interaction between DDAO and the globular protein β-lactoglobulin nih.gov. It was found that DDAO induces protein unfolding at concentrations above its critical micelle concentration, leading to the formation of a protein-surfactant complex. While this study did not use a deuterated version of the surfactant, it highlights the type of protein-ligand interactions that could be further elucidated using this compound and ²H NMR.
Table 2: Potential Applications of this compound in Structural Probing
| Technique | Application | Information Gained |
| ²H NMR Spectroscopy | Probing the dynamics of the surfactant headgroup in a protein-surfactant complex. | - Orientation and mobility of the surfactant molecules.- Identification of protein-ligand interaction sites.- Characterization of the structure of protein-decorated micelles. |
| Neutron Scattering | Contrast variation studies of protein-surfactant complexes. | - Determination of the overall shape and size of the complex.- Elucidation of the arrangement of the protein and surfactant components within the complex. |
Mechanistic Investigations Utilizing Isotopic Labeling of N,n Dimethyldodecylamine D6
Probing Reaction Mechanisms in Organic Synthesis
In the realm of organic synthesis, deuterated molecules like N,N-Dimethyldodecylamine-d6 are instrumental in elucidating reaction pathways. The presence of the deuterium (B1214612) label allows chemists to track the fate of specific atoms throughout a reaction sequence and to probe the energetic landscape of the reaction.
Deuterium Labeling for Tracing Atom Rearrangements
Deuterium labeling is a foundational technique for tracking the movement and rearrangement of atoms during a chemical transformation. nih.govyoutube.com By strategically placing deuterium atoms on a molecule, researchers can follow the labeled positions to determine whether specific bonds are broken or formed and to map out complex molecular rearrangements. For instance, in reactions involving N,N-Dimethyldodecylamine, deuterating the N-methyl groups (to give this compound) can help determine the mechanism of demethylation or rearrangement reactions. If a reaction product contains the deuterium label in a new position, it provides direct evidence of a specific bond-breaking and bond-forming sequence. This method is particularly useful in distinguishing between different proposed mechanisms, such as intramolecular versus intermolecular processes. The development of methods for incorporating deuterium has become increasingly important for these mechanistic studies in chemical and biological sciences. rsc.org
Application of Kinetic Isotope Effects (KIE) to Determine Rate-Limiting Steps
The Kinetic Isotope Effect (KIE) is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org Because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly when that hydrogen is replaced by deuterium, resulting in a "normal" KIE (kH/kD > 1). princeton.edu
This principle is widely applied to elucidate reaction mechanisms. For example, in the cytochrome P450-catalyzed N-demethylation of amines, the presence and magnitude of a deuterium isotope effect can reveal the nature of the rate-limiting step. nih.gov Studies on the metabolism of N-nitrosodimethylamine, a related dimethylamine (B145610) compound, showed that deuteration led to a significant isotope effect, indicating that C-H bond cleavage is involved in the rate-determining step of its metabolic transformation. nih.gov If a reaction involving this compound showed a significant KIE upon deuteration of the N-methyl groups, it would strongly suggest that the cleavage of a C-H bond on one of these methyl groups is the slowest step in the reaction. Conversely, the absence of a KIE (kH/kD ≈ 1) would indicate that this bond cleavage occurs after the rate-limiting step. nih.gov The magnitude of the KIE can also provide insight into the geometry of the transition state. princeton.edu
| Substrate Pair | Reaction Type | Observed KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| N,N-Dimethylphentermine vs. N,N-(trideuteriomethyl)dimethylphentermine | Intramolecular N-Demethylation | 1.6 - 2.0 | C-H bond cleavage is part of the rate-determining step. nih.gov |
| N-Nitrosodimethylamine vs. N-Nitroso-di(trideuteriomethyl)amine ([2H6]NDMA) | Metabolic Demethylation | ~5 (in Km) | C-H bond cleavage is critical for enzyme binding and/or the catalytic step. nih.gov |
| Generic E2 Elimination Substrate | β-Elimination | ~6.7 | C-H bond breaking occurs in the rate-determining E2 transition state. princeton.edu |
| Generic E1 Elimination Substrate | β-Elimination | ~1.4 | C-H bond is not broken in the rate-determining E1 step (secondary KIE). princeton.edu |
Elucidation of Physicochemical Processes at Interfaces
N,N-Dimethyldodecylamine is a surfactant, a molecule that adsorbs at interfaces (like air-water or oil-water) and self-assembles into aggregates called micelles in solution. spectrumchemical.com Isotopic labeling with deuterium is a key technique for studying these interfacial phenomena at the molecular level, often in conjunction with methods like small-angle neutron scattering (SANS).
Surfactant Adsorption and Micellization Dynamics using Deuterium as a Probe
The formation of micelles, a process known as micellization, occurs above a specific concentration called the Critical Micelle Concentration (CMC). nih.govyoutube.com Deuterium labeling is invaluable for studying the structure, size, and dynamics of these micelles. In SANS experiments, the scattering of neutrons by a sample depends on the contrast between different components. Hydrogen and deuterium scatter neutrons very differently. By selectively deuterating parts of the surfactant molecule (e.g., the hydrophobic tail or the hydrophilic headgroup) or by using a deuterated solvent like D₂O, researchers can create "contrast-matched" systems. nih.gov This allows specific parts of the micellar structure, such as the core or the corona, to be highlighted or made "invisible" to the neutrons.
| Surfactant (Deuterated Tail) | Solvent | Micelle Shape | Aspect Ratio |
|---|---|---|---|
| d₂₅-C₁₂-h-TAB | Choline chloride:malonic acid | Globular | ~2 |
| d₂₉-C₁₄-h-TAB | Choline chloride:malonic acid | Elongated | ~7 |
| d₃₃-C₁₆-h-TAB | Choline chloride:malonic acid | Elongated | ~14 |
Interfacial Segregation and Orientation Studies of Deuterated Analogs
Beyond micelle formation in bulk solution, understanding how surfactant molecules arrange themselves at interfaces is crucial. Techniques like vibrational sum frequency generation (SFG) spectroscopy can probe the orientation of molecules at an interface. researchgate.net By selectively deuterating parts of the N,N-Dimethyldodecylamine molecule, one could use SFG to determine the orientation of the alkyl tail or the headgroup relative to the interface. This provides insights into the packing and ordering of surfactant molecules in monolayers.
Molecular dynamics simulations, often validated with experimental data from deuterated analogs, can also be used to study the conformation and orientation of surfactants at an interface. rsc.org These studies can reveal how different parts of the molecule interact with the two phases, for example, how the hydrophilic headgroup is solvated by water while the hydrophobic tail extends into the non-aqueous phase. Deuteration helps to assign specific vibrational modes, making the interpretation of spectroscopic data more straightforward.
Understanding Transport Phenomena in Heterogeneous Systems
Isotopic labeling is a powerful method for studying the transport of molecules in complex, heterogeneous systems, such as across biological membranes or through porous media. By using this compound, it is possible to track its movement and differentiate it from its non-deuterated counterpart or other molecules present in the system. Techniques like mass spectrometry or NMR spectroscopy can be used to quantify the amount of the deuterated species that has moved from one phase or compartment to another over time. This approach allows for the direct measurement of transport rates and diffusion coefficients without significantly perturbing the system's chemical properties, providing fundamental data on how surfactants move and distribute within multiphase environments.
Computational Chemistry and Modeling Approaches for N,n Dimethyldodecylamine D6
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations utilize the principles of quantum mechanics to model molecular properties. northwestern.edu These ab initio methods are fundamental for understanding the electronic distribution, molecular geometry, and reactivity of N,N-Dimethyldodecylamine-d6. purdue.edu They provide a static, time-independent view of the molecule, focusing on the ground state and excited states of its electrons.
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. arxiv.org It offers a favorable balance between computational cost and accuracy, making it suitable for molecules the size of this compound. arxiv.org
A primary application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. lsu.edu This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles. als-journal.com For this compound, DFT calculations would predict a structure with a long, flexible dodecyl chain and a tertiary amine headgroup. The deuterium (B1214612) substitution on the methyl groups does not significantly alter the equilibrium geometry compared to its non-deuterated counterpart because the potential energy surface is virtually identical for isotopes. libretexts.org
DFT is also employed to predict spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. libretexts.org Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. als-journal.com
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-N (amine) | Bond length between the dodecyl chain's first carbon and the nitrogen atom. | ~1.47 Å |
| C-N (methyl) | Bond length between a methyl carbon and the nitrogen atom. | ~1.46 Å |
| C-D (methyl) | Bond length between a methyl carbon and a deuterium atom. | ~1.09 Å |
| C-N-C Angle | Angle between the dodecyl carbon, nitrogen, and a methyl carbon. | ~111° |
| C-C-C Angle | Angle along the backbone of the dodecyl hydrocarbon chain. | ~113° |
The primary influence of isotopic substitution is on the mass of the nucleus, which directly impacts the vibrational properties of the molecule. britannica.com The six deuterium atoms in this compound make the N-methyl groups heavier than in the standard isotopologue. This mass increase leads to a decrease in the vibrational frequencies of the bonds involving deuterium. ajchem-a.com
The effect is most pronounced for stretching and bending modes of the C-D bonds compared to C-H bonds. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. The reduced mass of a C-D bond is greater than that of a C-H bond, resulting in lower frequency vibrations. This shift is a key feature that can be predicted with high accuracy using quantum chemical calculations. ajchem-a.com These calculations can quantify the isotopic shift for each vibrational mode. semanticscholar.org
Another significant consequence is the change in the molecule's zero-point vibrational energy (ZPVE), which is the minimum possible energy a molecule can possess. Due to the lower vibrational frequencies of the C-D bonds, the ZPVE of this compound will be lower than that of its non-deuterated form. semanticscholar.org
| Vibrational Mode | Typical Frequency (C-H) | Predicted Frequency (C-D) | Approximate Isotopic Ratio (ν C-H / ν C-D) |
|---|---|---|---|
| Symmetric Stretch | ~2870 cm⁻¹ | ~2100 cm⁻¹ | ~1.37 |
| Asymmetric Stretch | ~2960 cm⁻¹ | ~2220 cm⁻¹ | ~1.33 |
| Scissoring/Bending | ~1460 cm⁻¹ | ~1050 cm⁻¹ | ~1.39 |
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Cheminformatics applies information science techniques to solve chemical problems. liverpool.ac.uk A major area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These are statistical models that correlate the chemical structure of a molecule with its biological activity (QSAR) or a physicochemical property (QSPR). nih.gov
For this compound, QSPR modeling can be used to predict properties relevant to its behavior as a surfactant, without considering direct human biological activity. The process involves calculating a set of numerical values, known as molecular descriptors, from the molecule's 2D or 3D structure. nih.govnih.gov These descriptors quantify various aspects of the molecule, such as its size, shape, and electronic properties.
Examples of properties that could be predicted via QSPR for surfactants include:
Critical Micelle Concentration (CMC)
Octanol-water partition coefficient (logP)
Aqueous solubility
The isotopic substitution in this compound would have a very small effect on most calculated descriptors. Descriptors based on topology or atom counts would be identical to the non-deuterated form. Only descriptors that explicitly use atomic mass, such as molecular weight, would be altered. Therefore, QSPR models developed for a class of surfactants would likely predict very similar properties for both N,N-Dimethyldodecylamine and its d6-isotopologue.
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A distance-based index related to molecular branching. |
| Geometric | Molecular Surface Area | The total surface area of the molecule. |
| Electronic | Partial Charges | Calculated charge distribution on each atom. |
| Physicochemical | logP | The logarithm of the partition coefficient between octanol (B41247) and water. |
Future Research Directions and Unexplored Avenues for N,n Dimethyldodecylamine D6
Integration with Advanced Omics Technologies for Systems-Level Understanding
The fields of genomics, transcriptomics, proteomics, and metabolomics, collectively known as "omics," aim to provide a comprehensive, systems-level understanding of biological processes. nih.gov Advanced analytical techniques such as mass spectrometry and next-generation sequencing are central to these disciplines. nih.govfems-microbiology.org
The integration of N,N-Dimethyldodecylamine-d6 into omics workflows presents a significant, yet largely unexplored, opportunity. As a deuterated surfactant, it can serve as an ideal internal standard in quantitative mass spectrometry-based proteomics and metabolomics. Its chemical properties are nearly identical to its non-deuterated counterpart, N,N-Dimethyldodecylamine, ensuring similar behavior during sample preparation and analysis. However, its increased mass due to the six deuterium (B1214612) atoms allows for clear differentiation in a mass spectrometer. This would enable more accurate quantification of proteins and metabolites in complex biological samples.
Future research could focus on developing standardized protocols for using this compound in various omics applications. For instance, in proteomics, it could be used to study the interactions between surfactants and proteins, particularly membrane proteins, which are notoriously difficult to analyze. nih.gov In metabolomics, it could be employed to trace the metabolic fate of surfactants or to quantify endogenous amines with greater precision.
Table 1: Potential Omics Applications for this compound
| Omics Field | Potential Application | Rationale |
|---|---|---|
| Proteomics | Internal Standard for Quantification | Differentiated by mass, co-elutes with analyte, corrects for sample loss and ionization variability. |
| Probing Protein-Surfactant Interactions | Deuterium label allows for tracking the surfactant's interaction with proteins using techniques like NMR or mass spectrometry. | |
| Metabolomics | Isotopic Tracer for Metabolic Studies | Tracing the biotransformation and fate of the dodecylamine backbone in biological systems. |
Development of Novel Synthetic Strategies for Highly Site-Specific Deuteration
While this compound is commercially available with deuterium on the two methyl groups, future research could benefit from the development of synthetic methods that allow for highly site-specific deuteration at other positions along the dodecyl chain. lgcstandards.com The ability to place deuterium atoms at specific, unactivated aliphatic positions would create a portfolio of isotopic isomers, each serving as a unique probe for different research questions. nih.gov
Recent advancements in catalysis offer promising avenues. For example, copper-catalyzed deacylative deuteration uses readily available ketones as a handle to install deuterium atoms with a high degree of site-selectivity and control. nih.gov Another innovative approach involves a metal-free, visible-light-induced desulfurization-deuteration strategy that uses D₂O as the deuterium source under mild conditions. rsc.org Adapting such methods for long-chain amines like N,N-Dimethyldodecylamine could yield novel isotopologues.
These site-specifically deuterated compounds would be invaluable for mechanistic studies in chemistry and biology. For example, they could be used to investigate reaction mechanisms or to probe the dynamics of different segments of the alkyl chain as it interacts with surfaces or biological membranes.
Table 2: Emerging Synthetic Methods for Site-Specific Deuteration
| Method | Catalyst/Reagent | Deuterium Source | Key Advantages |
|---|---|---|---|
| Deacylative Deuteration | Copper (Cu) catalyst | D₂O | High site-specificity and degree of control; redox-neutral. nih.gov |
Exploration of this compound as a Probe in Material Science and Nanoscience
In material science, the non-deuterated analogue, N,N-Dimethyldodecylamine, has been utilized as a capping agent in the synthesis of bimetallic nanoparticles, such as gold-palladium (Au-Pd) core-shell structures. sigmaaldrich.com These capping agents are crucial for controlling the size, shape, and stability of nanoparticles. The future exploration of this compound in this context could provide deeper insights into the structure and dynamics of the nanoparticle-surfactant interface.
Techniques like small-angle neutron scattering (SANS) are particularly sensitive to isotopic substitution. By using this compound as the capping agent, researchers can use SANS to precisely determine the thickness of the surfactant layer, its conformation on the nanoparticle surface, and how it responds to changes in the environment (e.g., solvent, temperature). This level of detail is difficult to achieve with other techniques and is critical for designing nanoparticles with tailored surface properties for applications in catalysis, sensing, and nanomedicine.
Future studies could involve synthesizing various types of nanoparticles (e.g., quantum dots, magnetic nanoparticles) capped with this compound and characterizing them under different conditions to build a comprehensive understanding of how surfactant structure dictates nanoparticle function.
Interdisciplinary Applications in Environmental Forensics and Isotopic Fingerprinting
Isotopic fingerprinting is a powerful technique used to trace the origin, fate, and transport of substances in the environment. thermofisher.comresearchgate.net By measuring the stable isotope ratios of elements like hydrogen, carbon, and nitrogen, scientists can identify sources of pollution and monitor their distribution in ecosystems. iaea.org
This compound can serve as an excellent tracer or spike-in standard for environmental forensic studies focused on surfactants and their degradation products. Surfactants are widely used in industrial and household products and can be released into the environment. env.go.jpspectrumchemical.com By introducing a known amount of this compound into a system (e.g., a water treatment facility, a soil column), researchers can accurately track its movement, degradation pathways, and partitioning between water, soil, and air. The distinct isotopic signature of the deuterated compound allows it to be clearly distinguished from background levels of other, non-deuterated surfactants. nih.gov
This approach could be used to validate environmental models, assess the efficiency of remediation technologies, and pinpoint sources of contamination in complex environmental matrices. The development of standardized methods using this compound could significantly enhance the toolkit available to environmental scientists and regulators for monitoring and protecting ecosystems. iaea.org
Conclusion
Summary of Key Research Insights and Methodological Advancements on N,N-Dimethyldodecylamine-d6
Research involving this compound has primarily centered on its application as a high-fidelity internal standard for quantitative analysis. The key insight derived from its use is the significant improvement in accuracy and precision in the measurement of its non-deuterated analog, N,N-Dimethyldodecylamine, and related metabolites such as N,N-Dimethyldodecylamine N-oxide. Methodological advancements are consequently tied to the development of robust analytical techniques, particularly isotope dilution mass spectrometry.
The use of this compound is crucial for methods analyzing trace levels of the parent compound in complex environmental matrices like river and sea water. By adding a known quantity of the deuterated standard to a sample, analysts can correct for analyte loss during sample preparation, extraction, and for variations in instrument response, such as ion suppression or enhancement in the mass spectrometer. This approach has become the gold standard for quantitative mass spectrometry, providing the reliability needed for environmental monitoring and regulatory compliance where N,N-Dimethyldodecylamine is a designated chemical substance of concern in some regions. The synthesis of such labeled compounds, while not detailed extensively in public literature, represents a significant methodological achievement, providing the essential tools for this precise form of chemical analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₂₅D₆N |
| Molecular Weight | 219.41 g/mol |
| Typical Use | Internal Standard for Mass Spectrometry |
Data sourced from available chemical supplier information.
Significance of Deuterated Analogs in Advancing Fundamental Scientific Understanding
The use of deuterated analogs like this compound is of profound significance for advancing fundamental scientific understanding, particularly in analytical and metabolic sciences. These stable isotope-labeled compounds are considered the ideal internal standards because their physical and chemical properties are nearly identical to the target analyte. This similarity ensures they behave alike during chromatographic separation and ionization, yet they are easily distinguished by their difference in mass-to-charge ratio (m/z) in a mass spectrometer.
This technique allows researchers to probe complex systems with high confidence. For example, in metabolic studies, deuterated compounds can be used as tracers to elucidate biochemical pathways and reaction mechanisms. In quantitative analysis, they provide a stable reference point that compensates for unpredictable matrix effects, which is a common challenge in analyzing biological fluids or environmental samples. The ability to accurately quantify molecules in these complex environments is foundational to fields ranging from toxicology to pharmacology. Therefore, the principle demonstrated by this compound—achieving analytical certainty through isotopic labeling—is a cornerstone of modern quantitative science.
Table 2: Primary Research Applications of this compound
| Application Area | Technique | Purpose |
| Environmental Monitoring | LC-MS/MS | Quantification of N,N-Dimethyldodecylamine in water samples. |
| Toxicology | GC/MS, LC-MS | Accurate measurement of analyte concentration in biological matrices. |
| Pharmacokinetic Studies | Mass Spectrometry | Tracing the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. |
| Method Validation | Mass Spectrometry | Ensuring the robustness, precision, and accuracy of a quantitative analytical procedure. |
Broader Implications for Related Amine Chemistry and Isotopic Labeling Research in Diverse Fields
The successful application of this compound has broader implications that extend across amine chemistry and the wider field of isotopic labeling. Amine-containing molecules are ubiquitous, functioning as everything from industrial surfactants and corrosion inhibitors to pharmaceuticals and signaling molecules. The analytical methodologies refined using this deuterated standard can be adapted for the quantification of a vast array of other aliphatic and aromatic amines, improving the quality of research and monitoring in numerous sectors.
Furthermore, the demand for specifically deuterated molecules is growing, particularly in pharmaceutical development. The "deuterium kinetic isotope effect" can be strategically employed to slow down drug metabolism, potentially leading to improved pharmacokinetic profiles and more effective therapeutics. The synthesis strategies developed for isotopically labeled amines are therefore highly valuable. Research into isotopic labeling continues to evolve, with new methods for late-stage isotope incorporation allowing for the efficient labeling of complex molecules. This ongoing innovation, built on the principles exemplified by compounds like this compound, promises to enhance our capabilities in drug discovery, proteomics, metabolomics, and environmental science.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-Dimethyldodecylamine-d6 with high isotopic purity?
- Methodological Answer : Synthesis typically involves deuteration of the dimethylamine precursor using deuterated reagents (e.g., D₂O or deuterated alkyl halides). A common approach is reductive amination of dodecylamine-d25 with deuterated dimethylamine under controlled pH and temperature to minimize proton exchange . Post-synthesis, purification via fractional distillation or column chromatography is critical to achieve ≥98% isotopic purity, as specified for related deuterated amines in pharmacopeial standards .
Q. How should researchers characterize the isotopic purity and structural integrity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS detects deuterium incorporation and quantifies isotopic purity by analyzing molecular ion clusters (e.g., [M+D]⁺ peaks).
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms deuteration by absence of protons in the dimethyl groups, while ¹³C NMR verifies structural integrity .
- Gas Chromatography (GC) : Used alongside USP-grade purity standards to validate chemical purity (>99%) and detect non-deuterated impurities .
Q. What are the critical storage conditions to maintain stability of this compound?
- Methodological Answer : Store in airtight, chemically resistant containers (e.g., amber glass) under inert gas (N₂ or Ar) at 2–8°C to prevent deuteration loss via proton exchange. Avoid exposure to moisture or acidic/basic vapors, which can degrade tertiary amine groups . Regular stability testing under accelerated conditions (e.g., 40°C/75% RH) is advised to establish shelf-life .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its physicochemical properties compared to the non-deuterated form?
- Methodological Answer : Deuteration alters:
- Hydrophobicity : Increased logP due to stronger C-D vs. C-H bonds, affecting partitioning in lipid bilayer studies.
- Thermal Stability : Higher decomposition temperatures observed in thermogravimetric analysis (TGA), attributed to deuterium’s kinetic isotope effect .
- NMR Chemical Shifts : ¹³C NMR shows upfield shifts (~0.1–0.3 ppm) for carbons adjacent to deuterated groups, critical for spectral assignment in metabolic tracking .
Q. What experimental strategies resolve spectral overlaps when using this compound in ²H NMR-based metabolic tracing?
- Methodological Answer :
- Decoupling Techniques : Use broadband decoupling to suppress ¹H-²H scalar coupling artifacts.
- Isotopic Dilution : Mix with non-deuterated analogs to distinguish endogenous vs. tracer signals.
- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-concentration metabolites in complex matrices . Validate assignments using spiked standards and tandem MS/MS fragmentation .
Q. How can researchers address contradictions in kinetic data from enzyme inhibition studies using this compound?
- Methodological Answer : Contradictions may arise from:
- Isotopic Impurities : Verify purity via GC-MS; repurify if non-deuterated species exceed 2% .
- Solvent Isotope Effects : Use deuterated solvents (e.g., D₂O) to minimize H/D exchange artifacts.
- pH Adjustments : Account for pD differences in deuterated buffers (pD = pH + 0.4) to ensure accurate kinetic measurements .
Q. What safety protocols are essential for handling this compound in live-cell imaging studies?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of vapors, which are corrosive to mucous membranes .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mandatory; avoid latex due to permeability .
- Spill Management : Neutralize spills with citric acid (5% w/v) to protonate tertiary amines, reducing volatility before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
